molecular formula C12H19N B3196601 2-(3-Tert-butylphenyl)ethan-1-amine CAS No. 1000538-58-8

2-(3-Tert-butylphenyl)ethan-1-amine

Cat. No. B3196601
CAS RN: 1000538-58-8
M. Wt: 177.29 g/mol
InChI Key: XLZCRVKMGMIMER-UHFFFAOYSA-N
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Description

“2-(3-Tert-butylphenyl)ethan-1-amine” is an organic compound with the molecular formula C12H19N . It appears as a liquid at room temperature .


Synthesis Analysis

While specific synthesis methods for “2-(3-Tert-butylphenyl)ethan-1-amine” were not found, transaminase-mediated chiral selective synthesis has been used for similar compounds . In this process, transaminases capable of carrying out chiral selective transamination were screened, and ATA-025 was identified as the best enzyme. Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .


Molecular Structure Analysis

The molecular structure of “2-(3-Tert-butylphenyl)ethan-1-amine” can be represented by the SMILES notation: CC©©C1=CC=CC(=C1)CCN . The InChI key for this compound is XLZCRVKMGMIMER-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(3-Tert-butylphenyl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 177.29 .

Scientific Research Applications

Synthesis of N-heterocycles

Chiral sulfinamides, closely related in functionality to 2-(3-Tert-butylphenyl)ethan-1-amine, are pivotal in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, a specific example, has been extensively utilized in asymmetric N-heterocycle synthesis via sulfinimines, leading to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are fundamental in the structure of many natural products and therapeutically relevant compounds (Philip et al., 2020).

Natural Sources and Bioactivities

2,4-Di-tert-butylphenol and its analogs, though not identical, share structural similarities with 2-(3-Tert-butylphenyl)ethan-1-amine. These compounds, produced by various organisms, have been extensively reviewed for their natural sources and bioactivities. They exhibit potent toxicity against a wide range of testing organisms, including their producers, and have been found in diverse species across bacteria, fungi, plants, and animals. The review highlights the significant environmental and biological roles of these compounds (Zhao et al., 2020).

Catalysis and Organic Synthesis

Tert-butylphenyl compounds are relevant in catalysis and organic synthesis. For example, palladium catalysts have been developed for the arylation of amines and alcohols with aryl halides and sulfonates, showcasing the versatility of similar compounds in forming C-N and C-O bonds. These catalysts have seen applications in natural product synthesis, new synthetic methodology, and medicinal chemistry, demonstrating their wide-ranging utility in organic synthesis (Muci & Buchwald, 2002).

Environmental and Technological Applications

Compounds with functionalities similar to 2-(3-Tert-butylphenyl)ethan-1-amine have been explored for environmental applications, such as the decomposition of hazardous compounds using advanced oxidation processes. For instance, nitrogen-containing compounds, including amines and azo dyes, have been targeted for degradation in efforts to improve water treatment technologies. These studies underscore the environmental significance and potential of these chemical functionalities in addressing pollution and enhancing treatment processes (Bhat & Gogate, 2021).

Safety and Hazards

The safety information available indicates that “2-(3-Tert-butylphenyl)ethan-1-amine” is potentially dangerous. Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) .

properties

IUPAC Name

2-(3-tert-butylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9H,7-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZCRVKMGMIMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Tert-butylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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